1-Methoxy-2-propylamine
Overview
Description
1-Methoxy-2-propylamine, also known as 2-amino-1-methoxypropane, is an organic compound with the molecular formula C4H11NO. It is a colorless liquid with a characteristic amine odor. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
1-Methoxy-2-propylamine, also known as 1-methoxypropan-2-amine, is primarily used in the preparation of heterocyclic compounds . It serves as an intermediate in the synthesis of piperazinebenzylamine-based human MC4 receptor antagonists and imidazopyrimidine derivatives as potent p38 MAP kinase inhibitors .
Mode of Action
Given its use in the synthesis of piperazinebenzylamine-based human mc4 receptor antagonists and imidazopyrimidine derivatives, it can be inferred that it may interact with these targets to exert its effects .
Biochemical Pathways
Given its role in the synthesis of p38 map kinase inhibitors, it may be involved in the regulation of the mapk signaling pathway .
Pharmacokinetics
Its physical properties such as boiling point (925-935 °C/743 mmHg), density (0845 g/mL at 25 °C), and solubility (soluble in chloroform and methanol) suggest that it may have good bioavailability .
Result of Action
Given its use in the synthesis of piperazinebenzylamine-based human mc4 receptor antagonists and imidazopyrimidine derivatives, it may have a role in modulating receptor activity and kinase inhibition .
Action Environment
Safety data suggests that it should be kept away from open flames, hot surfaces, and sources of ignition, and precautionary measures against static discharge should be taken .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-propylamine can be synthesized through the hydrogenation of methoxyacetone in the presence of ammonia. The reaction typically involves a metallic-type hydrogenation catalyst such as palladium on carbon, platinum on carbon, or nickel. The reaction conditions include a hydrogen pressure of 1-50 kg/cm² and a temperature range conducive to the catalyst used .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of methoxyacetone and ammonia into a reactor containing the hydrogenation catalyst. The reaction mixture is maintained under controlled temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-propylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: The compound can be reduced further to form simpler amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of simpler amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
1-Methoxy-2-propylamine is utilized in various scientific research fields:
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: The compound is involved in the synthesis of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Methoxyethylamine
- 2-Amino-1-methoxypropane
- 1-Methoxy-2-propanol
Comparison: 1-Methoxy-2-propylamine is unique due to its specific structural arrangement, which imparts distinct reactivity and physical properties. Compared to 2-methoxyethylamine, it has a different substitution pattern, leading to variations in its chemical behavior and applications. The presence of both methoxy and amino groups in this compound allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
1-methoxypropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(5)3-6-2/h4H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMXETCTWNXSFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Record name | METHOXYISOPROPYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/22335 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029359 | |
Record name | 1-Methoxy-2-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4029359 | |
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Molecular Weight |
89.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methoxyisopropylamine appears as a colorless liquid,with a pungent, ammonia-like odor. Less dense than water. Vapors heavier than air. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Liquid | |
Record name | METHOXYISOPROPYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/22335 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Propanamine, 1-methoxy- | |
Source | EPA Chemicals under the TSCA | |
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CAS No. |
37143-54-7; 49548-27-8, 37143-54-7 | |
Record name | METHOXYISOPROPYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/22335 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Amino-1-methoxypropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37143-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methoxyisopropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037143547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanamine, 1-methoxy- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Methoxy-2-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4029359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methoxy-2-propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.112 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Reaction mass of (R)-(-)-1-methoxy-2-propylamine and (S)-(+)-1-methoxy-2-propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOXYISOPROPYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35BQ7GUH18 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1-methoxy-2-propylamine in chemical synthesis?
A1: this compound serves as a valuable building block in organic synthesis. For instance, it is employed in the synthesis of 5-methylmorpholin-2-ones through a multi-step process involving lithium aluminium hydride-mediated ring opening of aziridines followed by condensation with glyoxal []. Additionally, it plays a crucial role in the preparation of a key intermediate, N-(1-methoxyprop-2-yl)-2,4-dimethyl-3-aminothiophene, which is utilized in the synthesis of various thiophene derivatives [].
Q2: Can this compound be used in the development of chiral compounds?
A2: Yes, this compound can be used as a chiral starting material for the synthesis of enantiopure compounds. Notably, it serves as a precursor for the creation of both (R)- and (S)- enantiomers of 5-methylmorpholin-2-ones through distinct synthetic pathways employing enantiopure 2-(hydroxymethyl)aziridines [].
Q3: How does this compound contribute to the performance of lithium metal batteries?
A3: this compound, when used as an electrolyte additive in lithium metal batteries, demonstrates the ability to enhance ion transport, thereby improving battery performance. This effect is attributed to its interaction with fluoroethylene carbonate, leading to the formation of a stable, ion-conductive interphase on both the anode and cathode surfaces []. This interphase effectively prevents lithium dendrite formation and mitigates degradation processes in the battery, contributing to enhanced cycling stability and capacity retention [].
Q4: Are there any applications of this compound in the development of magnesium-based batteries?
A4: Research suggests that this compound shows promise as a component in non-nucleophilic electrolytes for rechargeable magnesium batteries (RMBs). When introduced into a magnesium aluminum chloride complex (MACC)-based electrolyte, it facilitates the formation of a stable, Mg2+-conducting interphase enriched with MgF2 on the magnesium anode surface []. This interphase effectively mitigates passivation issues, a common challenge in RMBs, and improves the overall electrochemical performance [].
Q5: Can this compound be used in enzymatic reactions?
A5: Yes, this compound acts as a substrate for certain enzymes. For instance, it's a substrate for lipase B from Candida antarctica in kinetic resolution reactions to produce (R)-amides with high enantiomeric excess [, ]. It can be used to synthesize (S)-1-methoxypropan-2-amine, a key component in herbicides, via transamination with methoxyacetone, catalyzed by specifically engineered biocatalysts [].
Q6: Does the chirality of this compound play a role in its applications?
A6: Yes, chirality is crucial in certain applications. For example, (S)-1-methoxy-2-propylamine is employed in synthesizing specific chiral metallopeptoids. These metallopeptoids demonstrate chiral induction from the peptoid to the metal center, highlighting the importance of the starting material's chirality in influencing the final product's properties [].
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